An In-Depth Technical Guide to the Physicochemical Properties of Z-Ile-His-OH Dipeptide
An In-Depth Technical Guide to the Physicochemical Properties of Z-Ile-His-OH Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of the N-α-benzyloxycarbonyl-L-isoleucyl-L-histidine (Z-Ile-His-OH) dipeptide. In the realm of peptide chemistry and drug development, a thorough understanding of a molecule's fundamental characteristics is paramount for its successful application. This document is structured to provide not just data, but a framework for the experimental determination and interpretation of these properties, reflecting the causality behind experimental choices and ensuring a self-validating system of protocols.
Chemical Identity and Structural Elucidation
Z-Ile-His-OH is a dipeptide composed of L-isoleucine and L-histidine, with the N-terminus of isoleucine protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during chain elongation.[]
Molecular Formula: C₂₀H₂₆N₄O₅
Molecular Weight: 418.45 g/mol
Structure:
Spectroscopic Characterization
Definitive structural confirmation of synthesized Z-Ile-His-OH is achieved through a combination of spectroscopic techniques.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For Z-Ile-His-OH, characteristic signals would be expected for the aromatic protons of the Z-group, the α-protons of isoleucine and histidine, the side chain protons of both amino acids, and the imidazole ring protons of histidine.[2] The chemical shifts of the imidazole protons are particularly sensitive to the protonation state and can be used in pKa determination.[3]
1.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[4] Expected characteristic absorption bands for Z-Ile-His-OH would include:
-
~3300 cm⁻¹ (N-H stretching of the peptide bond and imidazole)
-
~3000 cm⁻¹ (C-H stretching)
-
~1700-1725 cm⁻¹ (C=O stretching of the carboxylic acid)
-
~1650 cm⁻¹ (Amide I band, C=O stretching of the peptide bond)
-
~1540 cm⁻¹ (Amide II band, N-H bending and C-N stretching)
-
Characteristic aromatic C-H and C=C bands from the benzyloxycarbonyl group.
1.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the dipeptide and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Synthesis and Purification
The synthesis of Z-Ile-His-OH is typically achieved through standard solution-phase peptide coupling methods.
Synthetic Strategy
A common approach involves the coupling of Z-isoleucine (Z-Ile-OH) with a histidine derivative where the carboxylic acid group is protected, for example, as a methyl or benzyl ester (e.g., H-His-OMe). The coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). Following the coupling, the ester protecting group is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters) to yield the final dipeptide.
Purification Protocol
Purification of the crude Z-Ile-His-OH is critical to remove unreacted starting materials, coupling reagents, and by-products.
2.2.1. Chromatographic Purification Workflow
Caption: Workflow for the purification of Z-Ile-His-OH.
Step-by-Step Protocol:
-
Column Selection: Depending on the polarity of the impurities, either normal-phase (silica gel) or reversed-phase (e.g., C18) chromatography can be employed.[5]
-
Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
Elution: A gradient of solvents with increasing polarity (for normal-phase) or increasing organic content (for reversed-phase) is used to elute the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
-
Pooling and Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Z-Ile-His-OH.
Physicochemical Properties
Physical Appearance and Melting Point
Z-Ile-His-OH is expected to be a white to off-white solid. The melting point is a key indicator of purity and should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
Solubility
The solubility of Z-Ile-His-OH is a critical parameter for its handling, formulation, and biological testing. The presence of the hydrophobic Z-group and isoleucine side chain, combined with the polar imidazole and carboxylic acid groups of histidine, results in amphiphilic character.
Expected Solubility Profile:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly soluble | The hydrophobic Z-group and isoleucine side chain limit aqueous solubility. |
| Methanol, Ethanol | Soluble | The alcohol can solvate both the polar and non-polar regions of the molecule. | |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at dissolving a wide range of organic molecules.[6][7] |
| Non-Polar | Hexane, Toluene | Insoluble | The polar peptide backbone and histidine side chain prevent dissolution in non-polar solvents. |
Experimental Protocol for Solubility Determination:
-
Add a known amount of Z-Ile-His-OH to a vial.
-
Incrementally add a specific volume of the solvent of interest while stirring at a constant temperature.
-
Observe for complete dissolution.
-
The solubility is expressed as mg/mL or mol/L.
Acid-Base Properties (pKa)
The pKa values of the ionizable groups in Z-Ile-His-OH are crucial for understanding its charge state at different pH values, which influences its solubility, stability, and biological interactions. The ionizable groups are the carboxylic acid of the C-terminus and the imidazole ring of the histidine side chain.
Expected pKa Values:
-
Carboxylic Acid (C-terminus): ~3-4
-
Imidazole (Histidine side chain): ~6-7[8]
3.3.1. Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining pKa values.[9]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of Z-Ile-His-OH in deionized water, potentially with a co-solvent if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be accurately determined from the first and second derivatives of the titration curve.
Stability
Assessing the stability of Z-Ile-His-OH under various conditions is essential for determining its shelf-life and suitability for different applications.[10]
3.4.1. Stability Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the intact dipeptide from its degradation products. Reversed-phase HPLC is typically suitable for this purpose.
3.4.2. Forced Degradation Studies
To assess stability, the dipeptide is subjected to stress conditions, and the extent of degradation is monitored over time by HPLC.
Experimental Conditions for Forced Degradation:
| Condition | Description |
| Acidic | 0.1 M HCl at elevated temperature (e.g., 60 °C) |
| Basic | 0.1 M NaOH at room temperature |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | Solid-state at elevated temperature (e.g., 60 °C) |
| Photolytic | Exposure to UV light |
Data Analysis:
The percentage of remaining Z-Ile-His-OH is plotted against time for each condition to determine the degradation kinetics.
Potential Biological Activities and Applications
While specific biological activities for Z-Ile-His-OH are not extensively documented, dipeptides, in general, are known to exhibit a range of biological functions, including acting as enzyme inhibitors, signaling molecules, and possessing antimicrobial or antioxidant properties.[11] The presence of histidine suggests potential roles in metal chelation and catalytic activity.[12]
In drug development, Z-protected dipeptides serve as crucial intermediates in the synthesis of more complex peptide-based therapeutics.[] The physicochemical properties detailed in this guide are fundamental for optimizing reaction conditions, developing purification strategies, and designing formulation and delivery systems for potential therapeutic applications.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Z-Ile-His-OH. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can obtain the critical data necessary to advance their work with this and other protected dipeptides. The integration of robust analytical methodologies ensures the scientific integrity and trustworthiness of the generated data, which is the cornerstone of successful research and development.
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